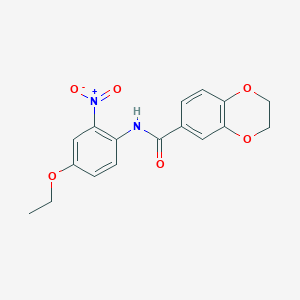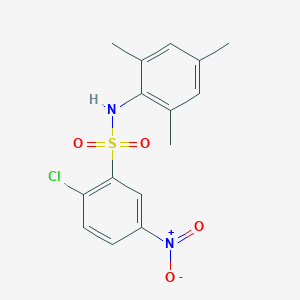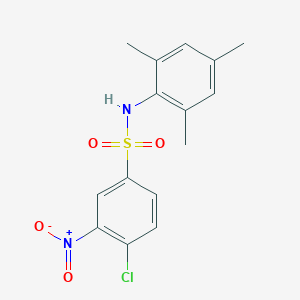![molecular formula C16H13BrN4O5S B410703 N-({2-[(4-bromophenoxy)acetyl]hydrazino}carbothioyl)-2-nitrobenzamide](/img/structure/B410703.png)
N-({2-[(4-bromophenoxy)acetyl]hydrazino}carbothioyl)-2-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{N’-[2-(4-Bromo-phenoxy)-acetyl]-hydrazinocarbothioyl}-2-nitro-benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromo-phenoxy group, an acetyl-hydrazinocarbothioyl moiety, and a nitro-benzamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{N’-[2-(4-Bromo-phenoxy)-acetyl]-hydrazinocarbothioyl}-2-nitro-benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of 4-Bromo-phenoxyacetic acid: This can be achieved by reacting 4-bromo-phenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Acetylation: The 4-bromo-phenoxyacetic acid is then acetylated using acetic anhydride to form 2-(4-bromo-phenoxy)-acetyl chloride.
Hydrazinocarbothioylation: The acetyl chloride is reacted with thiosemicarbazide to form the hydrazinocarbothioyl intermediate.
Coupling with 2-nitro-benzamide: Finally, the hydrazinocarbothioyl intermediate is coupled with 2-nitro-benzamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
N-{N’-[2-(4-Bromo-phenoxy)-acetyl]-hydrazinocarbothioyl}-2-nitro-benzamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The phenoxy and acetyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the bromo group can yield various substituted phenoxy derivatives.
科学研究应用
N-{N’-[2-(4-Bromo-phenoxy)-acetyl]-hydrazinocarbothioyl}-2-nitro-benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: Used in the development of specialty chemicals and materials.
作用机制
The mechanism of action of N-{N’-[2-(4-Bromo-phenoxy)-acetyl]-hydrazinocarbothioyl}-2-nitro-benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-Bromo-phenoxyacetic acid: Shares the bromo-phenoxy group but lacks the acetyl-hydrazinocarbothioyl and nitro-benzamide moieties.
2-Nitro-benzamide: Contains the nitro-benzamide group but lacks the bromo-phenoxy and acetyl-hydrazinocarbothioyl moieties.
Uniqueness
N-{N’-[2-(4-Bromo-phenoxy)-acetyl]-hydrazinocarbothioyl}-2-nitro-benzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound in various fields of research.
属性
分子式 |
C16H13BrN4O5S |
|---|---|
分子量 |
453.3g/mol |
IUPAC 名称 |
N-[[[2-(4-bromophenoxy)acetyl]amino]carbamothioyl]-2-nitrobenzamide |
InChI |
InChI=1S/C16H13BrN4O5S/c17-10-5-7-11(8-6-10)26-9-14(22)19-20-16(27)18-15(23)12-3-1-2-4-13(12)21(24)25/h1-8H,9H2,(H,19,22)(H2,18,20,23,27) |
InChI 键 |
LIAPRXRFGAXEKK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NNC(=O)COC2=CC=C(C=C2)Br)[N+](=O)[O-] |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NNC(=O)COC2=CC=C(C=C2)Br)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


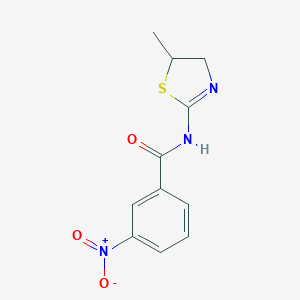

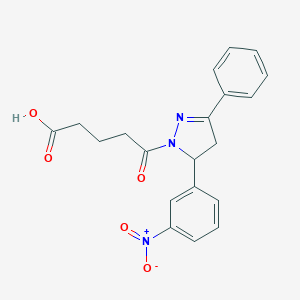
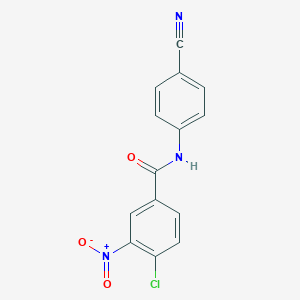
![Methyl 3-[(4-cyanoanilino)carbonyl]-5-nitrobenzoate](/img/structure/B410628.png)
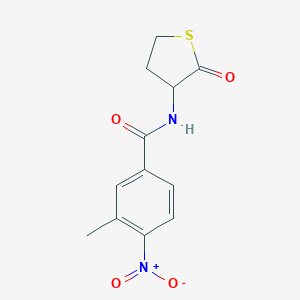
![4-Methyl-5-{2-[(4-nitrobenzoyl)oxy]ethyl}-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium](/img/structure/B410632.png)
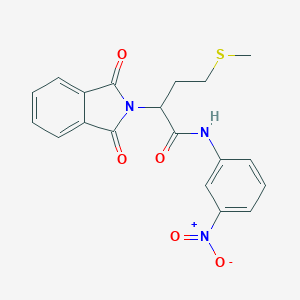
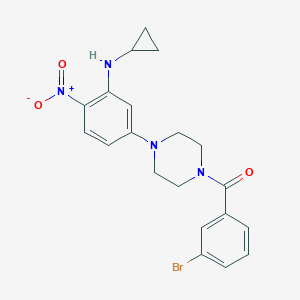
![4-Methyl-5-(2-{[(3-methyl-1-adamantyl)carbonyl]oxy}ethyl)-3-(4-nitrobenzyl)-1,3-thiazol-3-ium](/img/structure/B410636.png)

